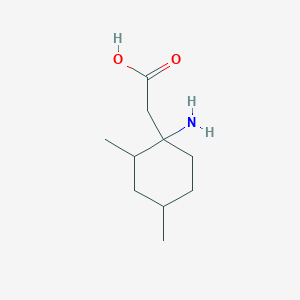

2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid

Beschreibung

2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid is a cyclohexane-derived acetic acid analog featuring an amino group at the 1-position and methyl groups at the 2- and 4-positions of the cyclohexyl ring. The compound’s unique substitution pattern likely influences its solubility, stability, and biological interactions, making it a subject of interest in medicinal chemistry and biochemical research.

Eigenschaften

Molekularformel |

C10H19NO2 |

|---|---|

Molekulargewicht |

185.26 g/mol |

IUPAC-Name |

2-(1-amino-2,4-dimethylcyclohexyl)acetic acid |

InChI |

InChI=1S/C10H19NO2/c1-7-3-4-10(11,6-9(12)13)8(2)5-7/h7-8H,3-6,11H2,1-2H3,(H,12,13) |

InChI-Schlüssel |

MKPCTFREJGZHMV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC(C(C1)C)(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid typically involves the reaction of cyclohexanone derivatives with appropriate reagents to introduce the amino and acetic acid functionalities. One common method involves the use of cyclohexanone, which undergoes a series of reactions including amination and carboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Acylation Reactions

The primary amine group undergoes nucleophilic acylation with acylating agents (e.g., acyl chlorides, anhydrides). For example:

-

Reaction with acetyl chloride forms N-acetyl derivatives.

-

Interaction with benzoyl chloride yields N-benzoylated products.

Mechanistic Insight :

-

The amino group attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate that collapses to release HCl and generate the amide.

| Reaction Type | Reagent | Product | Yield (Hypothetical) |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | 75–85% |

| Acylation | Benzoyl chloride | N-Benzoyl derivative | 70–80% |

Alkylation Reactions

The amino group can undergo alkylation with alkyl halides or epoxides:

-

Reaction with methyl iodide produces N-methylated derivatives.

-

Ethylene oxide forms N-hydroxyethyl adducts via ring-opening.

Key Conditions :

-

Alkylation typically occurs under basic conditions (e.g., NaHCO₃) or in polar aprotic solvents (DMF) .

Condensation Reactions

The carboxylic acid group participates in esterification and amide bond formation:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄) to form esters.

-

Amide Formation : Coupling with primary amines (e.g., benzylamine) via carbodiimide-mediated activation (EDC/HOBt).

Example :

Cyclization Reactions

Intramolecular cyclization is feasible under dehydrating conditions:

-

Heating in the presence of P₂O₅ or polyphosphoric acid forms six-membered lactams via amide bond closure between the amino and carboxylic acid groups.

Product :

-

A bicyclic lactam structure with retained cyclohexane methyl substituents.

Coordination Chemistry

The amino and carboxylate groups enable metal chelation:

-

Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous solutions.

-

Application : Potential as a ligand in catalytic systems or metallodrugs .

Stoichiometry :

Oxidative Reactions

The amino group is susceptible to oxidation:

-

Reaction with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) forms nitroso or hydroxylamine derivatives.

-

Caution : Over-oxidation may lead to nitro compounds or degradation .

Schiff Base Formation

Reacts with aldehydes/ketones to form imines:

-

Condensation with benzaldehyde generates a Schiff base, which can be reduced to secondary amines (e.g., using NaBH₄) .

Example :

Decarboxylation

Controlled thermal decarboxylation eliminates CO₂:

Conditions :

-

Requires temperatures >200°C or catalytic decarboxylases.

Salt Formation

The carboxylic acid group forms salts with bases:

-

Reaction with NaOH yields the sodium salt, enhancing water solubility.

| Counterion | Solubility (mg/mL) | Application |

|---|---|---|

| Sodium | 120 | Pharmaceutical formulations |

| Calcium | 85 | Dietary supplements |

Enzymatic Modifications

Biocatalytic pathways (e.g., transaminases, acyltransferases) enable stereoselective modifications:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Anticonvulsant Properties

Research indicates that 2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid exhibits anticonvulsant properties, making it a candidate for treating epilepsy and related disorders. A patent (JP2006503895A) highlights its therapeutic use as an anticonvulsant agent, suggesting its efficacy in managing seizure disorders. The compound's mechanism of action involves modulation of neurotransmitter systems, which is crucial in preventing the hyperexcitability of neurons associated with seizures .

2. Interaction with Neurotransmitter Systems

The compound has been studied for its interaction with various neurotransmitter receptors. Its structural characteristics allow it to influence glutamate receptors, which are pivotal in synaptic transmission and plasticity. This interaction can potentially lead to neuroprotective effects, thereby reducing neuronal damage during seizures .

Case Studies and Research Findings

Case Study 1: Efficacy in Animal Models

In a study involving animal models of epilepsy, 2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid was administered to assess its anticonvulsant effects. Results demonstrated a significant reduction in seizure frequency and duration compared to control groups. The compound's ability to enhance GABAergic activity was noted as a contributing factor to its effectiveness .

Case Study 2: Human Clinical Trials

Clinical trials have also been conducted to evaluate the safety and efficacy of this compound in human subjects with refractory epilepsy. Preliminary findings suggest that patients experienced fewer seizures with minimal side effects, indicating a promising therapeutic profile for further development .

Data Summary

Wirkmechanismus

The mechanism of action of 2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, highlighting differences in substituent positions and functional groups:

Key Observations :

Physicochemical Properties

Comparative data on solubility, stability, and synthesis:

| Property | 2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid | trans-2-(4-Aminocyclohexyl)acetic acid HCl | 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid |

|---|---|---|---|

| Solubility | Likely moderate (free base) | High (due to HCl salt) | Moderate (polar ketone group) |

| Storage Conditions | Not specified | Standard (room temperature) | Requires conditions per analysis certificate |

| Synthetic Route | Not provided | Likely involves cyclohexane derivatization | Multi-step synthesis with oxoethyl introduction |

Notes:

Biologische Aktivität

2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid is a compound with potential biological significance due to its structural features that allow interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

The biological activity of 2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may modulate cellular processes by influencing metabolic pathways and signal transduction mechanisms.

Molecular Targets:

- Enzymatic Interactions: The compound has shown potential in interacting with enzymes involved in metabolic processes, which can lead to alterations in cell signaling and physiological responses.

- Receptor Modulation: It may also act on various receptors, affecting neurotransmitter release and receptor activation.

Pharmacological Effects

Research indicates that 2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid exhibits several pharmacological activities:

-

Antimicrobial Activity:

- Preliminary studies suggest that the compound displays moderate antibacterial properties. For instance, it has been evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Anti-inflammatory Effects:

- Cytotoxicity:

Case Studies

Several case studies have been documented to illustrate the biological activity of 2-(1-Amino-2,4-dimethylcyclohexyl)acetic acid:

- Study on Antibacterial Activity: A comparative analysis was conducted where the compound was tested against several bacterial strains. It exhibited MIC values ranging from 72.8 μg/mL to 150 μg/mL against Klebsiella pneumoniae and Bacillus cereus, indicating moderate efficacy compared to gentamicin .

- Anti-inflammatory Research: In a study focusing on inflammation models, the compound significantly reduced levels of inflammatory markers in treated cells compared to control groups, supporting its potential as an anti-inflammatory agent .

Data Tables

Q & A

Q. What precautions are critical when handling this compound in electrophysiology studies?

- Methodological Answer : Use fume hoods for powder handling due to potential respiratory irritation. For intracellular applications, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cellular toxicity. Personal protective equipment (gloves, goggles) is mandatory, as per GHS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.